1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene
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Overview
Description
1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene is an organic compound that belongs to the class of aromatic bromides. It consists of a benzene ring substituted with a bromine atom and a 2-(2,2-dimethyl-1-phenylpropyl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2,2-dimethyl-1-phenylpropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups present.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents, often in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions, alkoxide ions, and amines, usually under basic conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 1-chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene, while nucleophilic substitution with hydroxide ions can produce 2-(2,2-dimethyl-1-phenylpropyl)phenol.
Scientific Research Applications
1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene has several scientific research applications:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic bromides with biological molecules.
Medicine: Research into the potential medicinal properties of this compound is ongoing, with studies exploring its use as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene exerts its effects depends on the specific reaction or application. . In nucleophilic substitution, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring.
Comparison with Similar Compounds
1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2,6-diisopropylbenzene: This compound has two isopropyl groups instead of the 2-(2,2-dimethyl-1-phenylpropyl) group, leading to different reactivity and applications.
2-Bromo-1,4-dimethylbenzene: This compound has two methyl groups in the para position relative to the bromine atom, resulting in distinct chemical properties and uses.
1-Bromo-2-methylbenzene:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
61593-15-5 |
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Molecular Formula |
C17H19Br |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene |
InChI |
InChI=1S/C17H19Br/c1-17(2,3)16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)18/h4-12,16H,1-3H3 |
InChI Key |
ZXJMODXUSWAEGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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